3,4-Dimethoxy-4'-methylbenzophenone

概要

説明

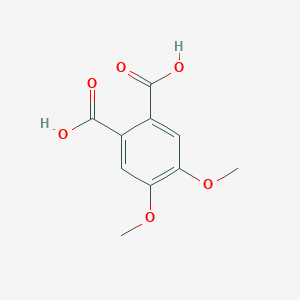

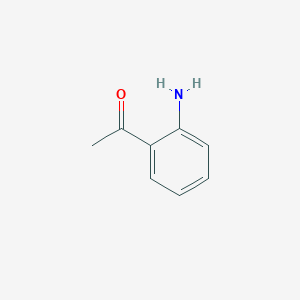

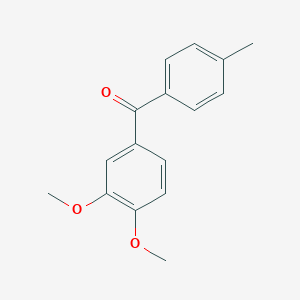

3,4-Dimethoxy-4’-methylbenzophenone is a chemical compound with the molecular formula C16H16O3 . It is used as an ultraviolet absorbing additive in plastic products .

Synthesis Analysis

The synthesis of 3,4-Dimethoxy-4’-methylbenzophenone can be achieved by the reaction of benzoyl chloride with veratrole in the presence of aluminium chloride in carbon disulfide . The yield of this reaction is approximately 68% .Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-4’-methylbenzophenone consists of a benzophenone core with two methoxy groups at the 3 and 4 positions and a methyl group at the 4’ position . The molecular weight of this compound is 256.29600 .科学的研究の応用

Toxicological Evaluation

Benzophenones, including 3,4-Dimethoxy-4’-methylbenzophenone, have been extensively studied for their toxicological properties . These studies include evaluations of metabolism, genotoxicity, repeated-dose studies, chronic carcinogenicity studies, reproductive and developmental toxicity studies, and estrogenic effects . The results of these studies are crucial for understanding the safety profile of benzophenones and their derivatives.

Corrosion Inhibition

3,4-Dimethoxy phenyl thiosemicarbazone, a derivative of 3,4-Dimethoxy-4’-methylbenzophenone, has been found to be an effective corrosion inhibitor for copper under acidic conditions . This compound forms a protective layer on the copper surface, significantly enhancing its corrosion resistance . This application is particularly relevant in industrial settings where copper is exposed to corrosive environments.

Antifungal Activity

3,4-Dimethoxy-β-nitrostyrene derivatives, which can be synthesized from 3,4-Dimethoxy-4’-methylbenzophenone, have shown potential antifungal activity, especially against Candida albicans . This suggests that these compounds could be developed into effective antifungal agents.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Molecular docking studies have suggested that 3,4-Dimethoxy-β-methyl-β-nitrostyrene and 3,4-ethylenedioxy-β-methyl-β-nitrostyrene, both of which can be synthesized from 3,4-Dimethoxy-4’-methylbenzophenone, have activity as PTP1B inhibitors . PTP1B is a key enzyme involved in insulin signaling, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.

作用機序

Target of Action

The primary target of 3,4-Dimethoxy-4’-methylbenzophenone (DMB) is copper . It acts as a corrosion inhibitor for copper, particularly in acidic environments .

Mode of Action

DMB interacts with the copper surface to form a protective layer . This layer acts as a barrier, preventing corrosive substances from reaching the copper surface . The formation of this protective layer is a critical aspect of DMB’s inhibitory action .

Biochemical Pathways

The formation of the protective layer on the copper surface involveschemical adsorption . This process involves the interaction between DMB molecules and the copper surface, leading to the formation of a robust protective adsorbed layer .

Pharmacokinetics

It is known that dmb is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform, and slightly soluble in water .

Result of Action

The result of DMB’s action is the formation of a protective layer on the copper surface, which significantly boosts the corrosion resistance of copper . This protective layer can achieve an impressive inhibition efficiency of up to 89% at 400 ppm .

Action Environment

The efficacy and stability of DMB are influenced by environmental factors. For instance, DMB exhibits superior corrosion inhibition performance in an acidic setting . It is also worth noting that DMB is a white to light yellow crystalline solid at room temperature .

特性

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKNXVHJMSOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxy-4'-methylbenzophenone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。